1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine
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Overview
Description
1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, along with a butenylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to yield 4-bromo-3-methylphenyl.
Formation of Butenylamine Side Chain: The brominated compound is then subjected to a reaction with but-3-en-1-amine under basic conditions to form the desired product. This step often involves the use of a base like sodium hydroxide (NaOH) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide (OH⁻), cyanide (CN⁻), or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaOH in aqueous or alcoholic medium.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromo-2-methylphenyl)but-3-EN-1-amine
- 1-(4-Bromo-3-methylphenyl)ethan-1-amine
Uniqueness
1-(4-Bromo-3-methylphenyl)but-3-EN-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a butenylamine side chain. This structural uniqueness can impart distinct chemical reactivity and biological activity compared to similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C11H14BrN |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
1-(4-bromo-3-methylphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C11H14BrN/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h3,5-7,11H,1,4,13H2,2H3 |
InChI Key |
WRYYNJCFQBHHOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CC=C)N)Br |
Origin of Product |
United States |
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